molecular formula C10H12N2O2 B8693912 5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

Cat. No. B8693912
M. Wt: 192.21 g/mol
InChI Key: WIGXEIWEEOYPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-Tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h5-6,11H,2-4H2,1H3

InChI Key

WIGXEIWEEOYPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNCC2=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 L 3-necked flask equipped with a mechanical stirrer and condenser was placed 7-benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester (11.28 g, 0.04) in methanol (500 mL). To this solution was added ammonium formate (37.8 g, 0.6 mol) and 10% Pd/C (11 g, 50% water wet). The resulting mixture was stirred and heated to reflux for 15 min. The reaction mixture was filtered through glass microfiber filter paper. The catalyst on filter paper was washed with hot methanol (200 mL). The filtrate was concentrated under reduced pressure to give a solid residue. The residue was purified by flash chromatography over silica gel (120 g) with anhydrous sodium sulfate (15 g) on top packed with hexane. The column was eluted with 100 mL portions of dichloromethane for fractions 1-4, 5% of (10% ammonia in methanol) in dichloromethane for fractions 6-9, and 10% of (10% ammonia in methanol) in dichloromethane for fractions 10-18. All fractions checked by TLC [10% of (10% ammonia in methanol) in dichloromethane]. The product was eluted in fractions 11-16 to give the title compound (6.1 g, 79%) as a light yellow solid. 1H NMR 60 MHz, (CDCl3), δ 8.8 (s, 1H), 8.2 (s, 1H), 4.0 (s, 2H), 3.8 (s, 3H), 3.0 (s, 4H), 1.7 (s, 1H).
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

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